Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O4. It is often used as an intermediate in organic synthesis and pharmaceutical research . This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-acetamido-4-hydroxybutanoate
Uniqueness
Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its acetamido and hydroxyl groups make it versatile for various chemical transformations and applications .
Biological Activity
Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate (TBAPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TBAPC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
TBAPC is characterized by its unique pyrrolidine scaffold, which contributes to its biological activity. The molecular formula is , and its structure includes an acetamido group, a hydroxyl group, and a tert-butyl ester, which enhance its solubility and bioavailability.
The biological activity of TBAPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : TBAPC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Receptor Activity : The compound may interact with various receptors, including those involved in inflammatory responses, leading to altered signaling pathways.
- Antiviral Properties : Preliminary studies suggest that TBAPC exhibits antiviral activity against certain viruses by inhibiting their replication processes.
In Vitro Studies
Recent studies have investigated the effects of TBAPC on various cell lines. For example:
- Cell Viability Assays : Using the MTT assay, researchers found that TBAPC reduced cell viability in cancer cell lines at concentrations ranging from 10 µM to 100 µM. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for certain cancer types, indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : TBAPC was tested for its ability to modulate cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting anti-inflammatory properties .
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of TBAPC:
- Efficacy in Disease Models : In a mouse model of systemic lupus erythematosus (SLE), administration of TBAPC resulted in decreased autoantibody levels and improved clinical scores compared to control groups. This highlights its potential for treating autoimmune conditions .
- Toxicology Studies : Toxicological assessments indicated that TBAPC has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during chronic administration .
Data Tables
Below are key findings summarized in tabular format for clarity:
Study Type | Cell Line/Model | Concentration Range | IC50 (µM) | Observations |
---|---|---|---|---|
In Vitro | Cancer Cell Lines | 10 - 100 | ~25 | Reduced cell viability |
In Vitro | Macrophages | N/A | N/A | Decreased TNF-α and IL-6 production |
In Vivo | SLE Mouse Model | Therapeutic Dose | N/A | Reduced autoantibody levels |
Toxicology | Various Animal Models | Therapeutic Dose | N/A | Favorable safety profile |
Case Studies
- Case Study on Cancer Treatment : A study involving the application of TBAPC in a breast cancer model demonstrated significant tumor size reduction after treatment over four weeks. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Case Study on Autoimmunity : In a controlled trial with lupus-prone mice, TBAPC treatment led to improved renal function and reduced proteinuria, indicating its potential as a therapeutic agent for managing lupus nephritis.
Properties
IUPAC Name |
tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-7(14)12-8-5-13(6-9(8)15)10(16)17-11(2,3)4/h8-9,15H,5-6H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLDKFPDFHZHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.